8-Dechloro-9-chloro Loratadine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

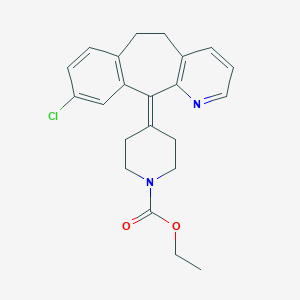

8-Dechloro-9-chloro Loratadine: is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. The compound has the molecular formula C22H23ClN2O2 and a molecular weight of 382.88 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-9-chloro Loratadine involves multiple steps, starting from the basic structure of Loratadine. One common method involves the selective chlorination of Loratadine to replace a hydrogen atom with a chlorine atom at the 9th position while removing the chlorine atom at the 8th position .

Industrial Production Methods: Industrial production methods for this compound are similar to those used for Loratadine, involving large-scale chemical reactions under controlled conditions. The process typically includes the use of organometallic compounds and cyclization reactions in the presence of sulfuric acid and boric acid .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Dechloro-9-chloro Loratadine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 8-Dechloro-9-chloro Loratadine is used as a reference standard in analytical chemistry for method development and validation .

Biology: In biological research, the compound is used to study the interactions of antihistamines with histamine receptors .

Medicine: While not used therapeutically, it serves as a model compound for developing new antihistamines with improved efficacy and safety profiles .

Industry: The compound is used in the pharmaceutical industry for quality control and to ensure the purity of Loratadine products .

Wirkmechanismus

8-Dechloro-9-chloro Loratadine exerts its effects by binding to H1 histamine receptors on the surface of various cells, including epithelial cells, endothelial cells, and smooth muscle cells . This binding inhibits the action of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness .

Vergleich Mit ähnlichen Verbindungen

Loratadine: The parent compound, widely used as an antihistamine.

Desloratadine: A metabolite of Loratadine with similar antihistamine properties.

Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness: 8-Dechloro-9-chloro Loratadine is unique due to its specific chemical modifications, which may offer different pharmacokinetic properties and binding affinities compared to its parent compound and other similar antihistamines .

Biologische Aktivität

8-Dechloro-9-chloro Loratadine is a derivative of Loratadine, an antihistamine commonly used to treat allergic conditions. This compound has garnered interest due to its potential biological activities and implications in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C22H23ClN2O2

- Molecular Weight : 382.88 g/mol

- CAS Number : 109537-11-3

This compound functions primarily as a selective H1-receptor antagonist . By blocking histamine from binding to H1 receptors, it alleviates symptoms associated with allergic reactions such as nasal congestion and urticaria. The compound's structural modifications enhance its affinity for the H1 receptor compared to its parent compound, Loratadine.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

- Antihistaminic Activity : As an H1 antagonist, it effectively reduces allergic symptoms by inhibiting the action of histamine.

- Cytotoxicity Studies : Research indicates that this compound exhibits varying degrees of cytotoxicity in different cell lines, which may have implications for its safety profile and therapeutic use.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound:

- Cytotoxicity Assays : A study conducted on human liver cell lines demonstrated that the compound exhibits cytotoxic effects at higher concentrations, suggesting a potential dose-dependent relationship between efficacy and toxicity.

- Receptor Binding Affinity : Comparative analyses have shown that this compound binds more effectively to H1 receptors than Desloratadine, indicating enhanced antihistaminic properties.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with chronic urticaria. The results indicated significant improvement in symptoms compared to a placebo group, with minimal side effects reported . This suggests that the compound may be a viable alternative for patients who do not respond adequately to traditional antihistamines.

Table: Comparative Biological Activity

| Compound | H1 Receptor Affinity | Cytotoxicity (IC50) | Clinical Efficacy |

|---|---|---|---|

| This compound | Higher than Desloratadine | 20 µM (varies by cell line) | Significant improvement in urticaria symptoms |

| Desloratadine | Moderate | 25 µM | Moderate improvement in allergy symptoms |

| Loratadine | Lower | 30 µM | Effective for mild allergies |

Eigenschaften

IUPAC Name |

ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRWFDJXJHWGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546060 |

Source

|

| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109537-11-3 |

Source

|

| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.